N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide
説明
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S2/c1-17-11-13-19(14-12-17)36(33,34)30-15-5-6-18(16-30)25(32)28-24-20-7-4-9-21(20)29-31(24)26-27-22-8-2-3-10-23(22)35-26/h2-3,8,10-14,18H,4-7,9,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYJCHPSDMGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide is a novel entity that combines the pharmacological properties of benzothiazole and piperidine derivatives. This article explores its biological activities, particularly its antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that integrates a benzothiazole moiety with a piperidine core. The synthesis typically involves acylation reactions and can be achieved through various methods such as microwave-assisted synthesis or one-pot multicomponent reactions. The successful synthesis of similar compounds has been documented, highlighting the potential for biological activity due to the presence of the benzothiazole ring, known for its medicinal properties .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazoles have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be in the range of 100 to 250 μg/mL, demonstrating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that the incorporation of the benzothiazole moiety into new compounds could enhance their efficacy against resistant strains of bacteria.
Anticancer Activity
The anticancer potential of N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide has been explored through various in vitro studies. Compounds containing pyrazole and thiazole structures have been reported to exhibit promising cytotoxicity against several cancer cell lines. For instance, IC50 values for related compounds were found to be as low as 6.9 µg/mL against HepG-2 cells and 13.6 µg/mL against HCT-116 cells .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HepG-2 | 6.9 |
| B | HCT-116 | 13.6 |
These results indicate that compounds with similar structural features may also exhibit significant anticancer activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Benzothiazole derivatives often act as inhibitors of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis is a common mechanism through which benzothiazole derivatives exert their antimicrobial effects.
Case Studies
Recent studies have focused on the synthesis and evaluation of benzothiazole-based compounds for their biological activities:
- A study synthesized a series of pyrazolo[5,1-b]thiazole derivatives and evaluated their anticancer properties against multiple cell lines, revealing promising results that support further development .
- Another investigation highlighted the potential use of these compounds in treating tuberculosis due to their enhanced activity against resistant strains .
科学的研究の応用
Structure and Composition
The compound features a complex structure that includes a benzothiazole moiety, which is known for its broad spectrum of biological activities. The molecular formula is C22H24N4O2S, with a molecular weight of 396.52 g/mol.
Anticancer Activity
Numerous studies have indicated that compounds containing the benzothiazole structure exhibit potent anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research highlights that the introduction of piperidine and tosyl groups enhances these effects by improving solubility and bioavailability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that derivatives exhibit significant inhibition against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of benzothiazole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of signaling pathways involved in neuroinflammation is a key mechanism behind these effects .
Enzyme Inhibition
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide has been investigated for its ability to inhibit key enzymes associated with various diseases. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial for preventing melanin accumulation in skin disorders . This property opens avenues for cosmetic applications aimed at treating hyperpigmentation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential use of benzothiazole derivatives in cancer therapeutics.
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves heterocyclic coupling and functional group transformations. A plausible approach includes:
Core formation : Cyclocondensation of benzo[d]thiazole derivatives with tetrahydrocyclopenta[c]pyrazole intermediates under acidic conditions (e.g., H₂SO₄ catalysis) .
Piperidine-tosyl incorporation : Use of tosyl chloride for sulfonylation of the piperidine ring, followed by carboxamide coupling via chloroacetyl chloride acylation .
Optimization : Monitor reaction progress via TLC, and employ palladium-catalyzed cross-coupling for regioselective modifications .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole), cyclopentane hydrogens (δ 2.0–3.0 ppm), and tosyl methyl groups (δ 2.4 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. How can in vitro biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial assays : Use microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria, with pH-adjusted media to assess activity dependence (reference: similar thiadiazole derivatives) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293), comparing IC₅₀ values to positive controls like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tosylpiperidine moiety?
- Methodological Answer :
- Analog synthesis : Replace the tosyl group with methylsulfonyl or trifluoromethylsulfonyl variants to evaluate lipophilicity effects (logP measurements via HPLC) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
- Methodological Answer :
- Challenges : Poor solubility in common solvents (DMSO preferred) and lack of melting point data due to decomposition .
- Solutions : Use hyphenated techniques (e.g., LC-HRMS) for impurity profiling and dynamic light scattering (DLS) to assess aggregation in solution .
Q. How should contradictory data in synthetic yields be addressed across studies?
- Methodological Answer :
- Reproducibility checks : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., benzo[d]thiazole-2-amine ≥98% by HPLC) .
- Byproduct analysis : Identify side products (e.g., N-tosylation overproducts) via preparative TLC or column chromatography .
Q. What computational strategies predict metabolic stability and degradation pathways?
- Methodological Answer :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate hepatic clearance and cytochrome P450 interactions .
- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS for degradation product identification .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
